Spiro[5.5]undecane-3,9-dione-Derived Photoresist Monomer Delivers 47% Higher Glass Transition Temperature Than Comparable Alicyclic Methacrylate Monomer
A photoresist resin monomer derived from spiro[5.5]undecane-3,9-dione via Grignard reaction with methyl bromide followed by methacryloyl chloride esterification (89.1% intermediate yield) produced a polymer exhibiting a glass transition temperature (Tg) of 189°C [1]. This represents a 47% increase in Tg compared to the structurally comparable alicyclic methacrylate monomer 2-methyl-2-adamantyl methacrylate (Tg = 128.5°C), measured under identical conditions via differential scanning calorimetry [1]. The enhanced thermal stability is attributed to the rigid spiro[5.5]undecane core, which restricts segmental motion in the polymer backbone compared to the cage-like adamantane framework.
| Evidence Dimension | Glass transition temperature (Tg) of polymerized monomer |
|---|---|
| Target Compound Data | 189°C |
| Comparator Or Baseline | 2-Methyl-2-adamantyl methacrylate polymer: 128.5°C |
| Quantified Difference | +60.5°C (+47% increase) |
| Conditions | Differential scanning calorimetry; polymer samples prepared via free radical polymerization under identical conditions; monomer conversion confirmed |
Why This Matters
Higher Tg enables photoresist materials to withstand elevated processing temperatures and reduces pattern collapse during lithography, a critical selection criterion for advanced node semiconductor manufacturing.
- [1] Shanghai Bodong Chemical Technology Co., Ltd. Photoresist resin monomer synthesized from spiro[5.5]undecyl-3,9-diketone and synthesis method thereof. CN Patent CN111056945A, Example 2 and Comparative Example 1, filed 2019, published April 24, 2020. View Source
